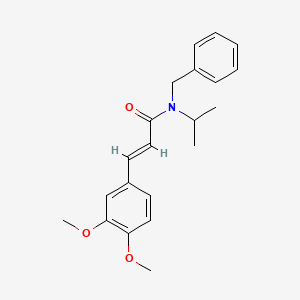![molecular formula C18H16N2O5 B5732407 ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B5732407.png)
ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate, also known as EI, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. EI belongs to the family of indole-based compounds and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
作用机制
Ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate exerts its effects by targeting multiple signaling pathways in cells. It has been shown to inhibit the activity of various enzymes such as topoisomerase I and II, which are involved in DNA replication and repair. Additionally, ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate can modulate the activity of various transcription factors and inhibit the activity of protein kinases.
Biochemical and physiological effects:
ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate has been shown to have a low toxicity profile in various cell types and animal models. It has been shown to have a high binding affinity for DNA and can induce DNA damage in cancer cells. Additionally, ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate has been shown to have antioxidant properties and can scavenge free radicals.
实验室实验的优点和局限性
One of the advantages of using ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate in lab experiments is its high potency and specificity towards cancer cells. Additionally, ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate has a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.
However, one of the limitations of using ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate in lab experiments is its low solubility in aqueous solutions, which can limit its bioavailability. Additionally, the synthesis of ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate can be challenging and requires multiple steps, which can limit its availability for research purposes.
未来方向
There are several future directions for research related to ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate. One area of interest is the development of novel analogs of ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate and its potential as a therapeutic agent for various diseases.
Furthermore, studies are needed to investigate the pharmacokinetics and pharmacodynamics of ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate in animal models and humans. Additionally, studies are needed to investigate the potential side effects of ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate and its safety profile in humans.
Conclusion:
In conclusion, ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate is a synthetic compound that has shown promising results in various studies related to cancer, inflammation, and neurological disorders. ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate exerts its effects by targeting multiple signaling pathways in cells and has a low toxicity profile. However, further studies are needed to investigate its potential as a therapeutic agent and its safety profile in humans.
合成方法
Ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate can be synthesized using a multi-step process that involves the reaction of 3-acetylindole with ethyl oxalyl chloride, followed by the reaction with diethylamine and acetic anhydride. The final product is obtained by the hydrolysis of the ester group using sodium hydroxide.
科学研究应用
Ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate has been extensively studied for its potential as an anti-cancer agent. Studies have shown that ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate can induce apoptosis (programmed cell death) in cancer cells by targeting the mitochondrial membrane potential. Additionally, ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate has also shown potential as an anti-inflammatory agent. Studies have demonstrated that ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate can inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory markers in various cell types.
Furthermore, ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate has been investigated for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate can inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathology of Alzheimer's disease. Additionally, ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate has been shown to protect dopaminergic neurons in a Parkinson's disease model.
属性
IUPAC Name |
ethyl 1-(diacetylamino)-4-oxopyrrolo[1,2-a]indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-4-25-18(24)13-9-15-16(23)12-7-5-6-8-14(12)20(15)17(13)19(10(2)21)11(3)22/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIFXONODSTMLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C3=CC=CC=C3C(=O)C2=C1)N(C(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(diacetylamino)-4-oxopyrrolo[1,2-a]indole-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

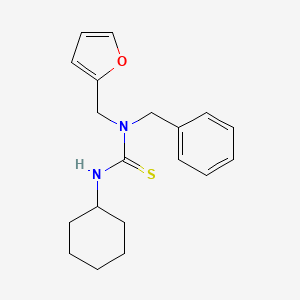
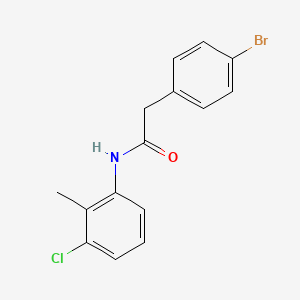
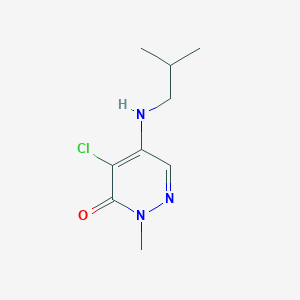
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5732352.png)
![N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5732359.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5732365.png)
![3-[(3-chlorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5732372.png)
![N-(2-methoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5732377.png)
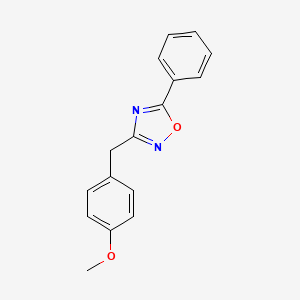

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide](/img/structure/B5732392.png)
![3-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5732395.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5732399.png)
